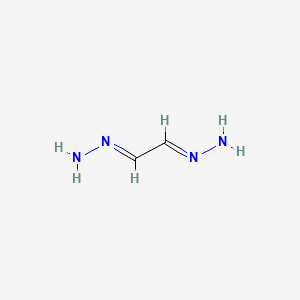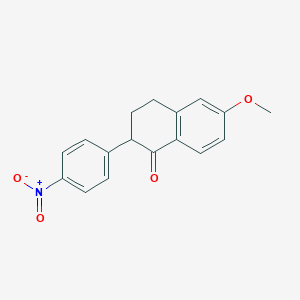
2-(4-Phenethoxyphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C16H16O2 It is characterized by the presence of a phenethoxy group attached to a phenyl ring, which is further connected to an acetaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenethoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-phenethoxybenzaldehyde with a suitable reducing agent to form the desired acetaldehyde derivative. Another method includes the use of Grignard reagents, where 4-phenethoxybenzyl chloride reacts with a Grignard reagent followed by oxidation to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, controlled oxidation, and purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Phenethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Phenethoxybenzoic acid.
Reduction: 2-(4-Phenethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(4-Phenethoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-Phenethoxyphenyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenethoxy group may also contribute to the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenethoxybenzaldehyde: Similar structure but lacks the acetaldehyde group.
2-(4-Phenethoxyphenyl)ethanol: The reduced form of 2-(4-Phenethoxyphenyl)acetaldehyde.
4-Phenethoxybenzoic acid: The oxidized form of this compound.
Propriétés
IUPAC Name |
2-[4-(2-phenylethoxy)phenyl]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-12-10-15-6-8-16(9-7-15)18-13-11-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNVPQLZDSAKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

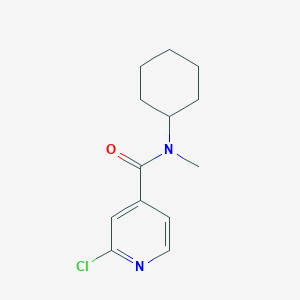
![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)
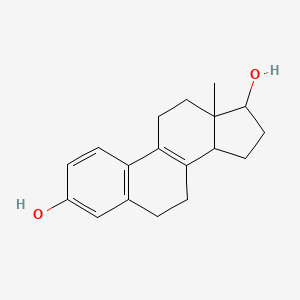


![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)
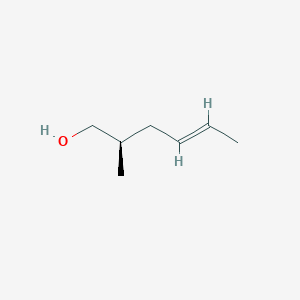
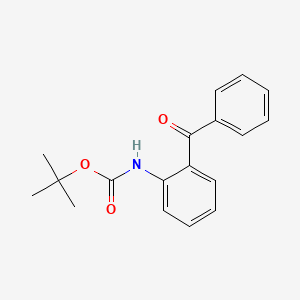
amine](/img/structure/B12087637.png)
![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)
